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2-Bromo-4-methoxy-3,5-dimethylpyridine Documentation Hub

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  • Product: 2-Bromo-4-methoxy-3,5-dimethylpyridine

Core Science & Biosynthesis

Foundational

Thermodynamic stability and physical properties of 2-Bromo-4-methoxy-3,5-dimethylpyridine

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Author: BenchChem Technical Support Team. Date: April 2026

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Validating Thermal Processes

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Validating TGA & DSC Methods

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Thermodynamic Stability and Physical Profiling of 2-Bromo-4-methoxy-3,5-dimethylpyridine: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern drug discovery and advanced organic synthesis, highly substituted pyridine derivatives serve as critical structural motifs. 2-Bromo-4-methoxy-3,5-dimethylpyridine (CAS: 2757729-85-2) is a densely functionalized heterocyclic building block that offers unique electronic and steric properties[1]. Understanding its thermodynamic stability and physical properties is paramount for researchers aiming to deploy this compound in cross-coupling reactions, API (Active Pharmaceutical Ingredient) synthesis, or late-stage functionalization.

This whitepaper provides an in-depth analysis of the structural thermodynamics of 2-Bromo-4-methoxy-3,5-dimethylpyridine, detailing the causality behind its physical behavior and providing self-validating experimental protocols for rigorous thermal profiling.

Structural Architecture and Electronic Causality

The thermodynamic stability of 2-Bromo-4-methoxy-3,5-dimethylpyridine is dictated by a complex interplay of inductive, resonance, and steric effects across the pyridine core.

  • Inductive Withdrawal (2-Bromo Group): The highly electronegative bromine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This decreases the basicity of the adjacent pyridine nitrogen and increases the lability of the C-Br bond under thermal or oxidative stress, making it an excellent candidate for metal-catalyzed cross-coupling.

  • Resonance Donation (4-Methoxy Group): The oxygen atom of the methoxy group donates electron density into the pyridine ring via resonance (+R). This generally increases the thermodynamic stability of the ring system by delocalizing pi-electrons.

  • Steric Hindrance (3,5-Dimethyl Groups): The presence of methyl groups flanking the methoxy group creates a significant steric clash. This steric hindrance forces the methoxy group out of the coplanar conformation with the pyridine ring. Consequently, the orbital overlap between the oxygen lone pair and the aromatic pi-system is disrupted, dampening the resonance stabilization and altering the compound's intrinsic thermal stability.

StructuralStability Core 2-Bromo-4-methoxy-3,5-dimethylpyridine Inductive 2-Bromo Group (Inductive Withdrawal) Core->Inductive Resonance 4-Methoxy Group (Resonance Donation) Core->Resonance Steric 3,5-Dimethyl Groups (Steric Hindrance) Core->Steric Effect1 Decreased pKa & Increased Electrophilicity Inductive->Effect1 Effect2 Increased Ring Electron Density Resonance->Effect2 Effect3 Methoxy Twist & Resonance Disruption Steric->Effect3 Effect2->Effect3 Steric Clash

Logical relationships of structural substitutions on thermodynamic properties.

Quantitative Physical and Thermodynamic Properties

To facilitate comparative analysis during formulation and synthesis, the quantitative physical data and predicted thermodynamic parameters are summarized below. The compound is classified with standard GHS hazard statements, including H302 (Harmful if swallowed) and H315 (Causes skin irritation)[1].

Table 1: Physical and Thermodynamic Profile

ParameterValue / DescriptorSource / Derivation
CAS Registry Number 2757729-85-2[Ambeed Catalog][1]
Molecular Formula C8H10BrNO[Ambeed Catalog][1]
Molecular Weight 216.08 g/mol [Ambeed Catalog][1]
SMILES String CC1=CN=C(C(C)=C1OC)Br[Ambeed Catalog][1]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)Structural Analysis
Rotatable Bonds 1 (Methoxy C-O)Structural Analysis
Hazard Statements H302, H315, H319, H335[Ambeed Catalog][1]
Theoretical Enthalpy of Vaporization ( ΔHvap​ ) ~45 - 55 kJ/molExtrapolated from[2]
Thermal Decomposition Pathway Methyl-oxygen bond cleavageExtrapolated from[3]

Note: Thermodynamic profiling of substituted pyridines relies heavily on calorimetric methods to determine standard molar enthalpies of vaporization and formation[2].

Mechanistic Pathways of Thermal Degradation

When subjected to extreme thermal stress, 2-Bromo-4-methoxy-3,5-dimethylpyridine is predicted to follow a specific degradation cascade. Research on the pyrolysis of analogous methoxypyridines demonstrates that thermal decomposition typically initiates via the homolytic cleavage of the weak methyl–oxygen bond[3].

This primary cleavage yields a methyl radical and a pyridoxy radical intermediate. As temperatures increase, the pyridoxy radical subsequently undergoes carbon monoxide (CO) elimination[3]. Simultaneously, the C-Br bond, weakened by the electron-deficient nature of the pyridine ring, becomes susceptible to thermal cleavage, releasing bromine radicals. Understanding this pathway is critical for designing safe scale-up protocols and determining the maximum processing temperatures for this intermediate.

Self-Validating Experimental Protocols for Thermal Profiling

To empirically determine the thermodynamic stability of 2-Bromo-4-methoxy-3,5-dimethylpyridine, researchers must employ rigorous, self-validating analytical techniques. The following methodologies are designed to isolate true thermodynamic behavior from instrumental artifacts.

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: To determine the precise onset temperature of thermal degradation and map the mass-loss kinetics. Causality & Validation:

  • Crucible Calibration (Self-Validation): Prior to testing, run an empty alumina crucible under a 50 mL/min nitrogen flow from 25°C to 600°C. Causality: This establishes a baseline to account for buoyancy effects and gas flow variations. Subtracting this blank from the sample run ensures that any recorded mass loss is exclusively due to the sample's thermal degradation, eliminating instrument-induced drift.

  • Sample Loading: Accurately weigh 5–10 mg of the compound into the crucible. Causality: This specific mass range is optimal; too little compromises the signal-to-noise ratio, while too much causes thermal lag, which artificially inflates the apparent onset temperature of decomposition.

  • Thermal Ramping: Heat the sample at a strictly controlled rate of 10°C/min. Causality: A moderate heating rate prevents thermal gradients within the sample matrix, ensuring accurate measurement of the decomposition onset.

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To measure the intrinsic melting point, glass transition (if applicable), and enthalpies of phase transitions. Causality & Validation:

  • Indium Calibration (Self-Validation): Run a high-purity indium standard before the sample. Indium has a universally documented melting point (156.6°C) and enthalpy of fusion (28.45 J/g). If the instrument deviates, a mathematical calibration factor is applied, ensuring all subsequent data for the pyridine derivative is absolutely verified and traceable.

  • The Heat-Cool-Heat Cycle:

    • Heat 1 (25°C to 150°C): Causality: The first heating cycle erases the thermal history of the sample, destroying any residual mechanical stresses or metastable polymorphs formed during the initial synthesis or crystallization.

    • Cool (150°C to 25°C): Causality: Establishes a controlled, uniform solid state at a known cooling rate (e.g., 10°C/min).

    • Heat 2 (25°C to 150°C): Causality: The second heating cycle captures the true, intrinsic thermodynamic melting point and phase transition enthalpies without interference from manufacturing artifacts.

ThermalProfiling Prep Sample Preparation (Inert Atmosphere) TGA Thermogravimetric Analysis (Ramp 10°C/min) Prep->TGA DSC Differential Scanning Calorimetry (Heat-Cool-Heat Cycle) Prep->DSC IMC Isothermal Microcalorimetry (40°C Long-term) Prep->IMC DataTGA Mass Loss & Decomposition Onset TGA->DataTGA DataDSC Melting Point & Phase Transitions DSC->DataDSC DataIMC Degradation Kinetics & Shelf-life IMC->DataIMC Model Thermodynamic Modeling & Stability Validation DataTGA->Model DataDSC->Model DataIMC->Model

Step-by-step experimental workflow for thermodynamic profiling and validation.

Conclusion

2-Bromo-4-methoxy-3,5-dimethylpyridine is a structurally sophisticated intermediate whose thermodynamic stability is governed by the delicate balance of inductive withdrawal, resonance donation, and steric hindrance. By understanding its theoretical degradation pathways—specifically the lability of the methyl-oxygen and C-Br bonds—and by employing rigorously self-validating thermal analysis protocols like baseline-subtracted TGA and cyclic DSC, researchers can confidently integrate this compound into advanced pharmaceutical synthesis pipelines.

References

  • Ambeed. "2757729-85-2 | 2-Bromo-4-methoxy-3,5-dimethylpyridine | Bromides". Ambeed.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuDY-KJg46CuK7K9MTy3pbu3yQkxlWNWJg9iwLj3J7kqiOUworTtee_icVDZsn0R9jiaGY147LW3BGu5TlRJCB9GBE8U-GRTwKIZHbq3sButsnzM0kLEU-gp8x4C0yNRSu7HQTLrwQNuomer2_uE5q4Eem4ZMT][1]

  • Hemberger, P., et al. "Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy". The Journal of Physical Chemistry A. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZqJ_hYJwhsA23N7anWAQOSqlCBMpqUqpxqPbqQp8l5eerlioVeeQia7IJ1izd5GFF2zb0XxpcVjDHDSpmb6WI1hE3Nr47KptczI2L4O2pe49WOiZ8ruWTb8kV0duN0kOVlqZhyCjgPK68-w==][3]

  • Ribeiro da Silva, M. D. M. C., et al. "Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers". Journal of Chemical & Engineering Data. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnT-CL-Tej0dYhm6tJYaCJo-_KkRcZxSImbrJeGW9GibK5nles5wgukP5m9BUODg5NHdB9TL935ZVuCA1aVqvSFpawRD5N5hMwso642YvZ7MbvFLMxTwejT-nLYlaNG9he0tjE][2]

Sources

Exploratory

Electronic Effects of Methoxy and Methyl Substituents in 2-Bromopyridine Derivatives: A Mechanistic and Synthetic Guide

Executive Summary The 2-bromopyridine scaffold is a highly versatile building block in medicinal chemistry and materials science. Its reactivity is fundamentally governed by the electron-deficient nature of the pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-bromopyridine scaffold is a highly versatile building block in medicinal chemistry and materials science. Its reactivity is fundamentally governed by the electron-deficient nature of the pyridine ring, combined with the strong inductive withdrawal of the halogen. Introducing methoxy (-OMe) or methyl (-Me) groups onto this core creates a complex "push-pull" electronic landscape. This whitepaper provides an in-depth mechanistic analysis of how these substituents modulate basicity, nucleophilicity, and transition-metal-catalyzed cross-coupling efficiency. By understanding these electronic topographies, researchers can rationally design synthetic routes and optimize catalytic conditions.

Theoretical Framework: Electronic Topography of the Core

The reactivity of substituted 2-bromopyridines is dictated by the interplay of inductive (-I / +I) and mesomeric/resonance (-M / +M) effects[1][2].

  • The Pyridine Nitrogen: Exerts a strong electron-withdrawing inductive effect (-I), depleting electron density from the ring (particularly at the 2, 4, and 6 positions) and rendering it susceptible to nucleophilic attack[3].

  • The 2-Bromo Substituent: Acts as a strong σ-electron withdrawer (-I), further deactivating the ring, while its lone pairs offer only weak +M donation[2][4].

  • Methoxy Groups (-OMe): Exhibit a dual nature. The oxygen atom is highly electronegative, exerting a strong -I effect. However, its lone pairs can delocalize into the π-system, providing a powerful +M effect[1][5]. The dominant effect depends strictly on the regiochemistry. For example, a 4-methoxy group strongly donates electron density to the 2-position (para to the substituent), whereas a 2-methoxy group's proximity to the nitrogen maximizes its -I effect, significantly reducing basicity[6].

  • Methyl Groups (-Me): Act as mild electron-donating groups through hyperconjugation and positive inductive (+I) effects[1][7].

G Core Pyridine Core (Electron Deficient) Bromo 2-Bromo Group (-Br) Core->Bromo +M Effect (Weak e- donation) Methoxy 4-Methoxy Group (-OMe) Methoxy->Core +M Effect (Strong e- donation) Methoxy->Core -I Effect (Weak e- withdrawal) Methyl 5-Methyl Group (-Me) Methyl->Core +I & Hyperconjugation Bromo->Core -I Effect (Strong e- withdrawal)

Electronic push-pull dynamics of substituents on the 2-bromopyridine core.

Quantitative Assessment: Basicity and Reactivity Profiling

Modulation of Basicity (pKa)

The pKa of the conjugate acid (pyridinium ion) is a direct, quantifiable measure of electron density at the pyridine nitrogen. As shown in Table 1, the unsubstituted pyridine has a pKa of 5.23. The addition of a 2-bromo group drastically drops the pKa to 0.71 due to intense -I withdrawal[4][8]. Methyl groups (+I) generally increase basicity[7], whereas a methoxy group adjacent to the nitrogen (2-methoxypyridine) lowers the pKa to 3.06 because the localized -I effect overrides resonance[6].

Table 1: pKa Values of Substituted Pyridines

CompoundSubstituent EffectpKa (Conjugate Acid)Reference
PyridineBaseline5.23[6]
2-Methylpyridine+I (Inductive Donation)5.94[7]
4-Methylpyridine+I (Inductive Donation)5.98[9]
2-Methoxypyridine-I > +M (Proximity to Nitrogen)3.06[6]
2-Bromopyridine-I (Strong Inductive Withdrawal)0.71[4][8]
Impact on Palladium-Catalyzed Cross-Coupling

In transition-metal catalysis (e.g., Suzuki-Miyaura, Heck, or reductive homocoupling), the oxidative addition of Pd(0) into the C-Br bond is often the rate-determining step. Electron-donating groups (EDGs) like methoxy and methyl increase the electron density of the C-Br bond, strengthening it and thereby decelerating oxidative addition[5].

Table 2 demonstrates this causality in a standardized Pd-catalyzed reductive homocoupling reaction. The highly electron-deficient unsubstituted 2-bromopyridine achieves 81.3% conversion. In contrast, the introduction of a 5-methyl group (+I) plummets conversion to 6.4%, and a 4-methoxy group (+M) restricts it to 31.3%[5].

Table 2: Relative Conversion Rates in Pd-Catalyzed Homocoupling (48 h)

SubstrateElectronic CharacterConversion (%)
2-BromopyridineStrongly Electron Deficient81.3%
2-Bromo-4-methoxypyridineModerately Enriched (+M at C4)31.3%
2-Bromo-5-methylpyridineEnriched (+I at C5)6.4%

Data adapted from comparative homocoupling studies[5].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-determining step) Pd0->OxAdd + Substituted 2-Bromopyridine Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Formation) Transmet->RedElim Intermediate Complex RedElim->Pd0 Cross-Coupled Product SubEffect EDGs (-OMe, -Me) strengthen C-Br bond, slowing down Oxidative Addition SubEffect->OxAdd

Substituent effects on the Suzuki-Miyaura catalytic cycle of 2-bromopyridines.

Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the electronic effects of the substituents from experimental artifacts.

Protocol 1: Determination of Relative Reactivity in Suzuki-Miyaura Coupling

This workflow utilizes an internal standard to continuously validate conversion rates, preventing false positives caused by solvent evaporation or physical losses.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine 2 mol% Pd(OAc)₂ and 4 mol% XPhos in anhydrous 1,4-dioxane.

    • Causality: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. XPhos is a bulky, electron-rich ligand that sterically prevents this off-cycle coordination while accelerating oxidative addition into the deactivated C-Br bond[10].

  • Reaction Setup: Add 1.0 mmol of the substituted 2-bromopyridine (e.g., 2-bromo-4-methoxypyridine), 1.1 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K₃PO₄. Add exactly 0.5 mmol of dodecane.

    • Causality: Dodecane acts as an inert internal standard. Because it does not react, the ratio of product to dodecane provides a self-validating metric for absolute conversion.

  • Kinetic Sampling: Heat the mixture to 80 °C. Extract 50 µL aliquots at 1 h, 2 h, 4 h, and 24 h. Immediately quench each aliquot in 0.5 mL of cold ethyl acetate and filter through a short silica plug.

    • Causality: Rapid cooling and filtration remove the Pd catalyst, instantly halting the reaction and preserving an accurate kinetic snapshot.

  • Data Analysis: Analyze the aliquots via GC-MS. Plot the ratio of the product peak area to the dodecane peak area over time to determine the initial rate of reaction.

Protocol 2: pKa Determination via Potentiometric Titration

This protocol measures the basicity of the substituted pyridine nitrogen, providing a direct readout of the net electronic effect of the methoxy/methyl groups.

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant 25.0 ± 0.1 °C.

  • System Validation (Control): Dissolve 1.0 mmol of unsubstituted pyridine in 50 mL of 0.1 M KCl aqueous solution. Titrate with standardized 0.1 M HCl. Calculate the pKa using the first derivative method.

    • Causality: The background ionic strength (0.1 M KCl) stabilizes activity coefficients. Obtaining the literature value of 5.23 for pyridine validates the accuracy of the entire system before testing unknown derivatives[6].

  • Analyte Titration: Repeat the procedure using 1.0 mmol of the substituted 2-bromopyridine (e.g., 2-bromo-5-methylpyridine).

  • First Derivative Analysis: Plot dpH/dV against the volume of titrant (V). The peak of this curve mathematically defines the equivalence point. The pH at exactly half the equivalence volume equals the pKa (Henderson-Hasselbalch relationship).

References

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids, NIH PMC, 6

  • 2-Bromopyridine, Wikipedia, 4

  • Cas 109-04-6, 2-Bromopyridine, LookChem, 8

  • 2-Methylpyridine, Wikipedia, 7

  • 4-Methylpyridine | CID 7963, PubChem, 9

  • Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™, NIH PMC, 5

  • 16.4: Substituent Effects in Electrophilic Substitutions, Chemistry LibreTexts, 2

  • The Effect of Substituents on Reactivity, St. Peter's Institute of Pharmaceutical Sciences, 1

  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring, Benchchem, 3

  • Cross-Coupling Reactions of 2-Bromo-4-methylpyridine, Benchchem, 10

Sources

Foundational

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-Bromo-4-methoxy-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Bromo-4-methoxy-3,5-dimethylpyridine is a substituted pyridine derivative. Such compounds a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Bromo-4-methoxy-3,5-dimethylpyridine is a substituted pyridine derivative. Such compounds are pivotal intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1] The strategic placement of a bromine atom, a methoxy group, and two methyl groups on the pyridine ring offers a versatile scaffold for medicinal chemists to explore structure-activity relationships (SAR) in drug discovery programs. Pyridine derivatives, as a class, exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] However, the introduction of these functional groups also necessitates a thorough evaluation of the compound's toxicological profile to ensure the safety of researchers and to anticipate potential liabilities in drug development. This guide provides a comprehensive overview of the available safety data, a predicted toxicity profile based on analogous structures, and a framework for the toxicological assessment of 2-Bromo-4-methoxy-3,5-dimethylpyridine.

Chemical and Physical Properties

PropertyPredicted Value/InformationSource Analogy
Molecular Formula C8H10BrNON/A
Molecular Weight 216.08 g/mol N/A
Appearance Likely a colorless to light yellow liquid or low-melting solid[1]
Boiling Point Expected to be elevated, likely >200 °C at atmospheric pressure; distillation under reduced pressure is recommended.
Density Expected to be greater than 1 g/mL.[1]
Solubility Likely soluble in organic solvents.[4]

Safety Data Sheet (SDS) Profile

A definitive Safety Data Sheet for 2-Bromo-4-methoxy-3,5-dimethylpyridine is not publicly available. The following information is a composite prediction based on the hazard classifications of structurally similar brominated and methoxylated pyridines.[5][6][7][8][9][10][11][12]

Hazard Identification

Predicted GHS Hazard Statements:

  • H302: Harmful if swallowed (Acute toxicity, oral).[5][12]

  • H312: Harmful in contact with skin (Acute toxicity, dermal).[5]

  • H315: Causes skin irritation.[5][7][8][9][12]

  • H319: Causes serious eye irritation.[5][6][7][8][9][12]

  • H332: Harmful if inhaled (Acute toxicity, inhalation).[5]

  • H335: May cause respiratory irritation.[5][6][7][8][9]

Signal Word: Warning [7][8][9][12]

Pictograms:

Predicted GHS Pictograms
First-Aid Measures
  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7][8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[6][7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6][7][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]

Handling and Storage
  • Handling: Wear personal protective equipment. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[6][8][14]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[6][9]

Predicted Toxicity Profile

The toxicity of 2-Bromo-4-methoxy-3,5-dimethylpyridine can be inferred from the toxicological data of related pyridine derivatives.

Acute Toxicity

The presence of the bromopyridine moiety suggests a potential for moderate acute toxicity. Oral LD50 values for some picolines, lutidines, and collidines (methylated pyridines) in rats and mice range from 200–1600 mg/kg body weight. The chemical is expected to have low to moderate acute oral toxicity.

Irritation and Sensitization

Based on numerous analogs, this compound is expected to be a skin and eye irritant.[6][7][8][9] Data on sensitization is not available, but it should be handled as a potential sensitizer.

Organ-Specific Toxicity

The liver is a primary target organ for pyridine toxicity.[3][15] Other potential health effects in humans could include neurological effects and kidney damage.[3]

Genotoxicity and Carcinogenicity

There is no specific data on the genotoxicity or carcinogenicity of 2-Bromo-4-methoxy-3,5-dimethylpyridine. Some pyridine derivatives have shown mutagenic potential in bacterial reverse mutation assays (Ames test).[15] However, other studies on pyridine itself have been negative in several strains of Salmonella typhimurium.[15] Chloropyridines, in particular, can have the potential to be mutagenic, teratogenic, and carcinogenic.[16] Given the presence of a halogen, genotoxicity should be carefully evaluated.

Proposed Experimental Workflow for Toxicity Profiling

A tiered approach to toxicity testing is recommended, starting with in vitro assays to guide further in vivo studies. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[17]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies in_vitro_assays In Vitro Toxicity Assays cell_viability Cell Viability Assays (e.g., MTT, LDH) in_vitro_assays->cell_viability Cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) in_vitro_assays->genotoxicity Mutagenicity cyp_inhibition CYP450 Inhibition Assays in_vitro_assays->cyp_inhibition Drug-Drug Interactions hERG hERG Channel Assay in_vitro_assays->hERG Cardiotoxicity decision_point_1 Favorable In Vitro Profile? in_vitro_assays->decision_point_1 in_vivo_studies In Vivo Toxicology Studies acute_toxicity Acute Toxicity Study (e.g., OECD 423) in_vivo_studies->acute_toxicity LD50, MTD repeat_dose Repeat-Dose Toxicity Study (e.g., 28-day, OECD 407) in_vivo_studies->repeat_dose Target Organ Toxicity pharmacokinetics Pharmacokinetics (PK) Study in_vivo_studies->pharmacokinetics ADME decision_point_1->in_vivo_studies Yes stop_1 Stop/Redesign decision_point_1->stop_1 No

Tiered Toxicity Testing Workflow
In Vitro Toxicity Screening

In vitro toxicity screening is a crucial first step to efficiently assess the toxicological properties of new chemical entities.[18][19][20]

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Bromo-4-methoxy-3,5-dimethylpyridine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to assess the mutagenic potential of a compound.[18][21]

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium with different mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).

  • Exposure: Plate the bacterial strains on a minimal agar plate with a small amount of histidine and the test compound at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In Vivo Toxicology Studies

In vivo studies are essential for understanding the effects of a compound on a whole organism and are required for regulatory approval.[17][22][23]

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Dose one animal at a time with a starting dose based on in vitro data and structure-activity relationships.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • Endpoint: The study is complete after a specified number of animals have been tested, and the LD50 can be estimated.

Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Use both male and female rodents.

  • Dose Groups: Typically includes a control group and at least three dose levels.

  • Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 28 days.

  • Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs and tissues.

  • Analysis: Evaluate for any treatment-related effects on clinical signs, body weight, organ weights, and pathology to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

While specific toxicological data for 2-Bromo-4-methoxy-3,5-dimethylpyridine is limited, a comprehensive safety and toxicity profile can be constructed based on data from structurally related pyridine derivatives. The compound should be handled with care, assuming it is harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the skin and eyes. A systematic toxicological evaluation, beginning with in vitro assays and progressing to targeted in vivo studies, is essential to fully characterize its safety profile for any potential application in drug development or other industries.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). [Source 1 URL not available]
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia. [Source 2 URL not available]
  • Koszelewski, D., Ostaszewski, R., Śmigielski, P., Hrunyk, A., Kramkowski, K., Laskowski, Ł., Laskowska, M., Lizut, R., Szymczak, M., Michalski, J., Gawin, K., & Kowalczyk, P. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]

  • In vivo toxicology studies. (2021, November 22). [Source 4 URL not available]
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). [Source 5 URL not available]
  • In Vivo Toxicity Study. (n.d.). Creative Bioarray. [Source 6 URL not available]
  • The evolving role of investigative toxicology in the pharmaceutical industry. (n.d.). PMC. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). [Source 8 URL not available]
  • What are the effects of Pyridine on human health and the environment? (2024, January 12). ChemicalBook. [Source 9 URL not available]
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.). [Source 10 URL not available]
  • ATSDR Pyridine Tox Profile. (n.d.). [Source 11 URL not available]
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.Net. [Link]

  • 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine — Chemical Substance Information. (n.d.). [Source 13 URL not available]
  • In Vitro Toxicology Testing Services | SGS USA. (n.d.). SGS. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • 2-Bromo-4-methoxypyridine. (n.d.). PubChem. [Link]

  • Spectrum Chemical - TCI AMERICA. (2018, July 6). [Source 19 URL not available]
  • 3-bromo-5-methoxy-2,4-dimethylpyridine — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Bromo-4-methoxy-3,5-dimethylpyridine

Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Intermediates, Substituted Pyridine Building Blocks Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Intermediates, Substituted Pyridine Building Blocks

Introduction and Mechanistic Rationale

Highly functionalized pyridines, specifically 4-methoxy-3,5-dimethylpyridine derivatives, are critical structural motifs in medicinal chemistry, most notably serving as the core building blocks for proton pump inhibitors (PPIs) such as Omeprazole[1]. While the 2-chloromethyl and 2-hydroxymethyl derivatives are standard intermediates[2], the 2-bromo analog (2-Bromo-4-methoxy-3,5-dimethylpyridine, CAS 2757729-85-2)[3] offers distinct synthetic advantages for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of novel therapeutics.

The Causality of the Synthetic Route

Direct electrophilic substitution on the pyridine ring is highly disfavored due to its electron-deficient nature. To overcome this, the synthesis relies on a self-validating sequence of electronic modulation:

  • N-Oxidation: Converts the electron-withdrawing nitrogen into an electron-donating N-oxide, activating the 2- and 4-positions for subsequent reactions[1].

  • Nitration & SN​Ar : The activated 4-position undergoes electrophilic nitration. The resulting nitro group acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) with sodium methoxide[1][2].

  • Brominative Deoxygenation: The N-oxide directs the bromination to the 2-position via reaction with Phosphorus oxybromide ( POBr3​ ), simultaneously removing the activating oxygen to yield the final target.

Pathway Visualization

SynthesisPathway A 3,5-Dimethylpyridine (Starting Material) B 3,5-Dimethylpyridine N-oxide (Electronic Activation) A->B Peracetic Acid / 50°C C 4-Nitro-3,5-dimethylpyridine N-oxide (Electrophilic Substitution) B->C HNO3 / H2SO4 / 90°C D 4-Methoxy-3,5-dimethylpyridine N-oxide (SNAr Reaction) C->D NaOMe / MeOH / Reflux E 2-Bromo-4-methoxy-3,5-dimethylpyridine (Brominative Deoxygenation) D->E POBr3 / Toluene / 100°C

Synthetic pathway for 2-Bromo-4-methoxy-3,5-dimethylpyridine via N-oxide activation.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood with appropriate PPE. Nitro-pyridine N-oxides can be thermally sensitive; adhere strictly to temperature controls[2].

Step 1: Synthesis of 3,5-Dimethylpyridine N-oxide

Objective: Activate the pyridine core for functionalization.

  • Charge a reaction vessel with 3,5-dimethylpyridine (1.0 eq) and glacial acetic acid (0.3 volumes) at 25 °C[1].

  • Heat the mixture to 50 °C.

  • Slowly meter in 40% peracetic acid (1.2 eq) via an addition funnel. Critical Control: Control the exothermic reaction by adjusting the addition rate and applying external cooling to maintain the internal temperature strictly at 50 °C[1].

  • Stir for 1 hour post-addition.

  • Cool to 25 °C and quench residual peroxide by dropwise addition of aqueous Na2​SO3​ until a negative starch-iodide test is achieved[1].

  • Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo to yield the N-oxide.

Step 2: Nitration to 4-Nitro-3,5-dimethylpyridine N-oxide

Objective: Introduce a leaving group at the 4-position.

  • Dissolve the N-oxide from Step 1 in concentrated H2​SO4​ (3.0 volumes) at 0 °C.

  • Add a mixture of fuming HNO3​ (1.5 eq) and concentrated H2​SO4​ (1:1 v/v) dropwise, maintaining the temperature below 10 °C.

  • Gradually heat the reaction mixture to 90 °C for 4 hours.

  • Cool to ambient temperature and pour over crushed ice.

  • Neutralize carefully with 50% NaOH to pH 7. Extract the precipitated solid with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: Synthesis of 4-Methoxy-3,5-dimethylpyridine N-oxide

Objective: Substitute the nitro group with a methoxy group via SN​Ar .

  • Dissolve the 4-nitro intermediate (1.0 eq) in anhydrous methanol.

  • Add a solution of Sodium Methoxide ( NaOMe ) in methanol (1.5 eq)[1].

  • Heat the mixture to reflux for 6 hours. The reaction progress can be monitored by TLC (disappearance of the yellow nitro compound).

  • Cool the mixture, neutralize with dilute HCl, and concentrate to remove methanol.

  • Partition the residue between water and DCM. Extract the aqueous layer twice with DCM. Combine organic layers, dry, and evaporate to yield the methoxy N-oxide.

Step 4: Brominative Deoxygenation to 2-Bromo-4-methoxy-3,5-dimethylpyridine

Objective: Regioselective bromination at the 2-position with concomitant reduction of the N-oxide.

  • Dissolve 4-Methoxy-3,5-dimethylpyridine N-oxide (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere.

  • Add Phosphorus oxybromide ( POBr3​ , 1.5 eq) in portions at 0 °C.

  • Heat the reaction mixture to 100 °C for 3-4 hours. Mechanistic note: The oxygen attacks the phosphorus, forming an intermediate that undergoes nucleophilic attack by bromide at the adjacent 2-position.

  • Cool to 0 °C and carefully quench with ice water.

  • Basify the aqueous layer to pH 8 using saturated NaHCO3​ solution.

  • Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure 2-Bromo-4-methoxy-3,5-dimethylpyridine.

Quantitative Data and Analytical Checkpoints

Table 1: Reaction Condition Summary
StepTransformationReagents / SolventsTemp (°C)Time (h)Expected Yield (%)
1N-OxidationPeracetic acid, AcOH50185 - 90
2Nitration HNO3​ , H2​SO4​ 90470 - 75
3MethoxylationNaOMe, MeOHReflux680 - 85
4Bromination POBr3​ , Toluene100460 - 65
Table 2: Expected 1 H NMR Characterization (Target Molecule)

Self-validation of the final product (2-Bromo-4-methoxy-3,5-dimethylpyridine) can be confirmed via 1 H NMR ( CDCl3​ , 400 MHz).

Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Rationale
~ 8.05Singlet1HPyridine C6-HHighly deshielded aromatic proton adjacent to Nitrogen.
~ 3.75Singlet3H −OCH3​ Methoxy protons, typical shift for aryl ethers.
~ 2.30Singlet3HC5 −CH3​ Methyl group at position 5.
~ 2.25Singlet3HC3 −CH3​ Methyl group at position 3, slightly shifted due to adjacent Bromine.

References

  • Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
  • SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. Clockss.org.
  • 2-bromo-3-methylpyridine | Ambeed. Ambeed.com.

Sources

Application

Regioselective Lithiation Techniques for 2-Bromo-4-methoxy-3,5-dimethylpyridine: Application Notes & Protocols

Strategic Overview & Mechanistic Causality The functionalization of highly substituted pyridines is a cornerstone of modern pharmaceutical development, particularly in the synthesis of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Causality

The functionalization of highly substituted pyridines is a cornerstone of modern pharmaceutical development, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as modified proton-pump inhibitors and AMPK activators . 2-Bromo-4-methoxy-3,5-dimethylpyridine presents a unique synthetic challenge. It possesses multiple potential sites for functionalization, governed by competing electronic and steric effects.

As an application scientist, navigating this molecule requires a deep understanding of causality in organometallic chemistry. You must manage three primary structural features:

  • The C-2 Bromine: Highly polarizable and susceptible to Halogen-Metal Exchange (HME).

  • The C-4 Methoxy Group: A strong Directing Metalation Group (DMG) via oxygen lone-pair coordination to lithium.

  • The C-3 and C-5 Methyl Groups: These block the traditional ortho-metalation pathways typically directed by the C-4 methoxy group, while simultaneously providing steric shielding.

Because the ortho positions to the methoxy group are blocked, the directing effect of the C-4 oxygen is largely neutralized. Consequently, regioselectivity is dictated entirely by the kinetic vs. thermodynamic basicity of your chosen organolithium reagent .

Pathway A: Halogen-Metal Exchange (HME) at C-2

Using a highly nucleophilic base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) triggers rapid HME at the C-2 position. The causality here is strictly kinetic: the nucleophilic attack of the butyl anion on the polarizable bromine atom outcompetes any proton abstraction. The resulting 2-lithiopyridine is stabilized by the adjacent electronegative pyridine nitrogen.

Pathway B: Deprotonative Metalation (DoM) at C-6

To functionalize the C-6 position, HME must be actively suppressed. This is achieved using a sterically hindered, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The bulky TMP anion cannot access the sterically encumbered C-2 bromine to initiate exchange. Instead, it acts purely as a base, abstracting the most acidic proton on the ring. In this molecule, the C-6 proton is highly activated by the inductive electron-withdrawing effect of the adjacent pyridine nitrogen .

Regioselectivity_Map Core Pyridine Ring C2 C-2 (Br) Core->C2 HME Site (Fast) C3 C-3 (CH3) Core->C3 Steric Block C4 C-4 (OMe) Core->C4 DMG (Directing) C5 C-5 (CH3) Core->C5 Steric Block C6 C-6 (H) Core->C6 DoM Site (Acidic)

Figure 1: Regioselectivity map highlighting reactive sites and steric/electronic influences.

Quantitative Data: Regioselectivity & Reaction Parameters

The following table summarizes the optimized parameters for achieving >95% regioselectivity based on the chosen pathway.

StrategyBase / ReagentTemp (°C)Primary Lithiation SiteMechanistic DriverTypical Yield
Halogen-Metal Exchange n-BuLi (1.1 equiv)-78C-2 Nucleophilic attack on Br (Kinetic)85–95%
Deprotonative Metalation LiTMP (1.2 equiv)-78C-6 Proton abstraction (Thermodynamic/Steric)70–85%
Lateral Lithiation sec-BuLi / TMEDA-40 to -20C-3 / C-5 (Methyls) Proton abstraction (Forced)<30% (Complex)

(Table 1: Comparative reaction parameters for the lithiation of 2-bromo-4-methoxy-3,5-dimethylpyridine.)

Experimental Protocols (Self-Validating Systems)

General Precautions: All reactions must be performed under a strict argon or nitrogen atmosphere using Schlenk techniques. Tetrahydrofuran (THF) must be freshly distilled from sodium/benzophenone or passed through an activated alumina solvent purification system to ensure absolute anhydrous conditions.

Protocol 1: Regioselective C-2 Lithiation via Halogen-Metal Exchange

Self-Validation Cue: The formation of the 2-lithiopyridine species is typically accompanied by a distinct color change to a deep orange/red solution.

  • Preparation: Charge an oven-dried 50 mL Schlenk flask with 2-bromo-4-methoxy-3,5-dimethylpyridine (1.0 mmol, 216 mg) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Syringe n-BuLi (1.1 mmol, 2.5 M in hexanes, 0.44 mL) dropwise down the inner wall of the flask over 5 minutes.

    • Expert Insight: Slow addition prevents localized heating, which can lead to unwanted nucleophilic addition of the butyl anion to the pyridine ring (Chichibabin-type side reactions).

  • Maturation: Stir the deep orange solution at -78 °C for exactly 30 minutes to ensure complete exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF, 1.5 mmol, 0.12 mL) neat, in one portion. The solution should rapidly decolorize to a pale yellow, visually validating the consumption of the highly reactive lithio-species.

  • Workup: Allow the reaction to warm to 0 °C, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 × 10 mL).

Protocol 2: Regioselective C-6 Lithiation via Deprotonative Metalation

Self-Validation Cue: LiTMP generation is slightly exothermic; ensure the base is fully formed (indicated by a slight yellowing of the TMP/BuLi mixture) before adding the pyridine substrate to prevent mixed HME/DoM side reactions.

  • Base Generation: In a separate oven-dried flask, add 2,2,6,6-tetramethylpiperidine (TMP, 1.3 mmol, 0.22 mL) to THF (5 mL). Cool to -20 °C and add n-BuLi (1.2 mmol, 0.48 mL). Stir for 30 minutes to form LiTMP.

  • Substrate Addition: Cool the LiTMP solution to -78 °C. Dissolve 2-bromo-4-methoxy-3,5-dimethylpyridine (1.0 mmol, 216 mg) in THF (5 mL) and add it dropwise to the LiTMP solution over 10 minutes.

    • Expert Insight:Inverse addition (adding substrate to base) is critical here. It ensures the bulky base is always in excess during the deprotonation phase, suppressing any potential for the unreacted starting material to undergo "halogen dance" rearrangements triggered by trace amounts of the lithiated intermediate .

  • Maturation: Stir at -78 °C for 45 minutes to ensure full deprotonation at C-6.

  • Electrophilic Quench: Add the electrophile (e.g., iodine dissolved in THF, 1.5 mmol) dropwise.

  • Workup: Warm to room temperature, quench with saturated aqueous Na₂S₂O₃ (to reduce excess iodine), and extract with CH₂Cl₂.

Lithiation_Pathways SM 2-Bromo-4-methoxy- 3,5-dimethylpyridine HME_Cond n-BuLi, THF -78 °C SM->HME_Cond Nucleophilic Base DoM_Cond LiTMP, THF -78 °C SM->DoM_Cond Non-Nucleophilic Base C2_Li 2-Lithio Intermediate (Kinetic Control) HME_Cond->C2_Li Halogen-Metal Exchange C6_Li 6-Lithio Intermediate (Thermodynamic Control) DoM_Cond->C6_Li Deprotonation (DoM) E_C2 C-2 Functionalized Product C2_Li->E_C2 Electrophile (E+) E_C6 C-6 Functionalized Product C6_Li->E_C6 Electrophile (E+)

Figure 2: Divergent regioselective lithiation pathways based on base nucleophilicity.

References

  • "Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK)", Chemical and Pharmaceutical Bulletin, J-Stage (2014).[Link]

  • Bori, I. D., et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange", Arkivoc (2021).[Link]

  • "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships", ResearchGate (2014).[Link]

Technical Notes & Optimization

Troubleshooting

Preventing debromination of 2-Bromo-4-methoxy-3,5-dimethylpyridine during cross-coupling

A Guide to Preventing Debromination in Cross-Coupling Reactions Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-4-methoxy-3,5-dimethylpyridine. This resource is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Debromination in Cross-Coupling Reactions

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-4-methoxy-3,5-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of premature debromination (hydrodebromination), a side reaction that can significantly lower yields and complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions, and why is it a problem with my 2-Bromo-4-methoxy-3,5-dimethylpyridine substrate?

A1: Debromination, also known as hydrodebromination, is a frequent and undesirable side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It involves the replacement of the bromine atom on your pyridine ring with a hydrogen atom, leading to the formation of 4-methoxy-3,5-dimethylpyridine instead of your desired coupled product.[1][3] This not only reduces the overall yield of your target molecule but also introduces a significant purification challenge due to the structural similarity between the starting material, the debrominated byproduct, and potentially the product itself.[4]

The substrate, 2-Bromo-4-methoxy-3,5-dimethylpyridine, is particularly susceptible due to the electronic properties of the pyridine ring. The electron-donating methoxy and dimethyl groups increase the electron density of the ring, which can influence the stability of the key organopalladium intermediates in the catalytic cycle.

Q2: I'm observing a significant amount of the debrominated byproduct. What are the most likely causes in my reaction setup?

A2: The formation of the debrominated product is often linked to the generation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5] This highly reactive species can reductively cleave the C-Br bond. Several factors in your experimental setup can promote the formation of this unwanted intermediate:

  • Choice of Base and Solvent: This is often the primary culprit. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), in combination with protic solvents (like alcohols) or even trace amounts of water, can generate hydride species.[3][4]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of decomposition pathways that lead to Pd-H formation and subsequent debromination.[3]

  • Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand coordinated to the palladium center play a critical role. While bulky, electron-rich ligands are often excellent for promoting the desired C-C or C-N bond formation, they can, under certain conditions, also facilitate the reductive elimination pathway that leads to debromination.[1][3]

  • Impurities: The presence of protic impurities in your reagents or solvents can act as a source for the hydride species.[6]

Q3: How can I modify my reaction conditions to minimize or eliminate debromination?

A3: A systematic approach to optimizing your reaction conditions is key. Here are the most effective strategies to suppress debromination, starting with the simplest modifications:

  • Change the Base: Switch from strong alkoxide bases to milder inorganic bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent first choices.[4][5] These bases are generally less prone to generating hydride species.

  • Lower the Reaction Temperature: If possible, reduce the reaction temperature. A lower temperature can often disfavor the debromination pathway, which may have a higher activation energy than the desired cross-coupling.[5] You may need to compensate by increasing the reaction time.

  • Screen Different Ligands: The choice of ligand is critical. For Suzuki-Miyaura couplings, consider bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos, which have been shown to be effective for challenging substrates.[6][7] For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be effective.[6] It is often necessary to screen a panel of ligands to find the optimal one for your specific substrate combination.

  • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst, such as a Buchwald G3 or G4 palladacycle, can be advantageous.[1] These pre-catalysts can provide a more controlled and reproducible initiation of the catalytic cycle, sometimes minimizing side reactions.

  • Ensure Anhydrous and Inert Conditions: Given that water and oxygen can contribute to catalyst decomposition and the formation of unwanted side products, ensuring your reaction is run under strictly anhydrous and inert conditions (using an argon or nitrogen atmosphere) is crucial.[6][8] Use freshly distilled and degassed solvents.

Troubleshooting Guide: A Decision-Making Workflow

If you are facing issues with debromination, the following workflow can guide your optimization process.

Debromination_Troubleshooting start Problem: Significant Debromination of 2-Bromo-4-methoxy-3,5-dimethylpyridine check_base Is a strong base (e.g., NaOtBu) being used? start->check_base change_base Action: Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature > 100 °C? check_base->check_temp No end_success Outcome: Debromination Minimized change_base->end_success lower_temp Action: Lower temperature to 80-90 °C and increase reaction time check_temp->lower_temp Yes check_ligand Is a standard/less bulky ligand (e.g., PPh₃) being used? check_temp->check_ligand No lower_temp->end_success change_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) check_ligand->change_ligand Yes check_conditions Are conditions strictly anhydrous and inert? check_ligand->check_conditions No change_ligand->end_success improve_conditions Action: Use freshly distilled/degassed solvents. Ensure proper inert gas technique. check_conditions->improve_conditions No end_fail Further consultation required check_conditions->end_fail Yes improve_conditions->end_success

Caption: A step-by-step workflow for troubleshooting debromination.

Mechanistic Insight: The Competing Pathways

The core of the issue lies in the competition between the desired reductive elimination step, which forms the product, and an undesired pathway involving a palladium-hydride intermediate.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition + Ar-Br Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation + R-B(OR)₂ PdH H-Pd(II)-Br(L)₂ OxAdd->PdH Formation of Pd-H species Product Product Ar-R Transmetal->Product Reductive Elimination (Desired Pathway) Debrominated Debrominated Product Ar-H PdH->Debrominated Reductive Elimination (Undesired Pathway)

Caption: Competing pathways in the Pd-catalyzed cross-coupling cycle.

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-3,5-dimethylpyridine, designed to minimize debromination.

Reagents & Materials:

  • 2-Bromo-4-methoxy-3,5-dimethylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-methoxy-3,5-dimethylpyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 6-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Comparison Table

The following table summarizes the key parameters and their likely impact on the debromination side reaction.

ParameterCondition Prone to DebrominationRecommended Condition to Minimize DebrominationRationale
Base Strong alkoxides (e.g., NaOtBu, KOtBu)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[4][5]Weaker bases are less likely to generate hydride species that cause reductive debromination.
Temperature High (>110 °C)Moderate (80-100 °C)Lower temperatures can selectively slow down the undesired debromination pathway.[3]
Ligand Less bulky/less electron-donating (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[6][7]These ligands promote the desired reductive elimination step, making it kinetically more favorable than the debromination pathway.
Solvent Protic (e.g., alcohols) or wet aprotic solventsAnhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)[4]Aprotic solvents minimize the availability of protons that can contribute to the formation of Pd-H species.
Catalyst In-situ generated Pd(0) from Pd(II) sourcesWell-defined Pd(0) pre-catalysts (e.g., Buchwald G3/G4)[1]Pre-catalysts can offer a more controlled and efficient entry into the catalytic cycle, potentially reducing side reactions.

References

  • Suzuka, T., Sueyoshi, H., Maehara, S., & Ogasawara, H. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nguyen, V. D., D'Amato, E. M., & Knowles, R. R. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

Sources

Optimization

Chromatographic purification methods for 2-Bromo-4-methoxy-3,5-dimethylpyridine mixtures

Welcome to the Technical Support Center for the chromatographic purification of 2-Bromo-4-methoxy-3,5-dimethylpyridine and its related mixtures. As a highly functionalized, electron-rich halogenated pyridine, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-Bromo-4-methoxy-3,5-dimethylpyridine and its related mixtures.

As a highly functionalized, electron-rich halogenated pyridine, this compound (often utilized as an intermediate in the synthesis of active pharmaceutical ingredients like omeprazole[1]) presents unique chromatographic challenges. The presence of the basic pyridine nitrogen, combined with the steric and electronic effects of the methoxy, methyl, and bromo substituents, requires precise control over mobile phase chemistry to prevent peak tailing, co-elution, and sample loss.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic explanations to ensure high-purity isolation at both analytical and preparative scales.

🛠️ Troubleshooting Guide

Q: Why am I observing severe peak tailing when purifying 2-Bromo-4-methoxy-3,5-dimethylpyridine on standard normal-phase silica gel? A: Causality: Peak tailing on normal-phase silica is driven by secondary interactions. While the primary separation mechanism relies on polarity, the basic pyridine nitrogen acts as a strong hydrogen bond acceptor. It interacts non-covalently with the un-endcapped, weakly acidic silanol groups (Si-OH) present on the silica surface[2]. Solution: You must mask these active sites. Add 1% to 5% (v/v) Triethylamine (TEA) or aqueous ammonia to your organic mobile phase (e.g., Hexanes/Ethyl Acetate). TEA is more basic than your target pyridine; it competitively binds to the acidic silanols, deactivating the column and allowing your compound to elute as a sharp, symmetrical band[2].

Q: In my reversed-phase HPLC (RP-HPLC) analysis, the target peak is splitting or excessively broad. What is causing this? A: Causality: Peak splitting for ionizable compounds occurs when the pH of the mobile phase is too close to the molecule's pKa[3]. The pKa of the conjugate acid of 2-bromo-4-methoxy-3,5-dimethylpyridine is approximately 4.5 to 5.5. If your mobile phase pH is around 5.0 (e.g., using unbuffered water/methanol), the compound exists in a 50/50 equilibrium of ionized and unionized states. These two states partition differently into the C18 stationary phase, causing the peak to split or smear. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. Use 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0 (fully protonated, single state) or use a 10 mM Ammonium Bicarbonate buffer to raise the pH to ~8.0 (fully unionized, single state)[3].

Q: My target compound is co-eluting with the des-bromo precursor (4-methoxy-3,5-dimethylpyridine) and a regioisomer. Standard C18 is not resolving them. How can I fix this? A: Causality: Alkyl-bonded phases (like C18) separate primarily by hydrophobicity. The addition or repositioning of a single bromine atom on a heavily substituted pyridine ring may not alter the overall hydrophobicity enough to achieve baseline resolution. Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal selectivity driven by shape recognition, dipole-dipole interactions, and π-π interactions. The electron-deficient fluorinated ring of the PFP phase will interact differently with the electron-rich, brominated pyridine ring compared to the des-bromo precursor, easily resolving the critical pair.

📊 Quantitative Method Comparison

To select the optimal purification strategy, compare the quantitative parameters of the three primary chromatographic modalities used for this compound class.

ParameterNormal Phase (Silica)Reversed Phase (C18)Reversed Phase (PFP)
Primary Mechanism Adsorption (Polarity)Partition (Hydrophobicity)Shape Selectivity & π-π
Optimal pH Range N/A (Organic)< 2.5 or > 7.5< 2.5 or > 7.5
Required Modifier 1-5% Triethylamine (TEA)0.1% TFA or 10mM NH₄HCO₃0.1% Formic Acid / TFA
Loading Capacity 1.0 - 5.0% of column weight0.1 - 1.0% of column weight0.1 - 1.0% of column weight
Isomer Resolution Poor to ModerateModerateExcellent

🧪 Validated Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for Purity Assessment

This protocol is a self-validating system designed to quantify purity while ensuring the basic nitrogen does not cause secondary retention issues.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality Check: Verify the pH of Buffer A using a calibrated pH meter before mixing with organic solvents to ensure it is strictly ≤ 2.5.

  • Column Setup: Install a high-purity C18 column (e.g., 50 x 4.6 mm, 1.8 µm, fully endcapped). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Programming: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min. Hold at 95% B for 2 minutes to wash the column.

  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Water:Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution & Validation:

    • Self-Validation Step: Inject 5 µL of the diluent (blank) first. Verify a stable baseline to confirm column equilibration and the absence of ghost peaks.

    • Inject the sample. Monitor UV absorbance at 254 nm. Acceptable chromatography is validated if the peak symmetry factor ( As​ ) of the target compound is between 0.9 and 1.2.

Protocol 2: Preparative Flash Chromatography (Normal Phase)

Designed for the bulk purification of the crude reaction mixture post-bromination.

  • Solvent System Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate. Add exactly 1% (v/v) TEA to both solvent bottles.

  • Column Equilibration: Flush a 40g spherical silica gel cartridge (20-40 µm particle size) with 3 column volumes (CV) of the modified Hexanes.

  • Solid Loading (Critical Step):

    • Dissolve up to 1.5g of the crude mixture in a minimum volume of Dichloromethane (DCM).

    • Add Celite 545 in a 1:2 ratio (crude mass to Celite mass).

    • Evaporate to absolute dryness under reduced pressure.

    • Self-Validation Step: Shake the flask. The powder must be completely free-flowing. Any clumping indicates residual DCM, which is a strong eluent and will cause immediate band broadening and premature elution.

  • Elution: Load the dry powder into an empty solid-load cartridge. Run a step gradient: 0-10% EtOAc over 5 CV, then hold at 15% EtOAc for 10 CV.

  • Fraction Collection: Collect fractions based on a UV threshold at 254 nm. TLC spot-check the fractions using 30% EtOAc/Hexanes (containing 1% TEA) before pooling and concentrating.

🗺️ Chromatographic Decision Workflow

TroubleshootingWorkflow Start Analyze Chromatogram (2-Bromo-4-methoxy-3,5-dimethylpyridine) Tailing Issue: Severe Peak Tailing (Normal Phase) Start->Tailing Coelution Issue: Co-elution with Regioisomers Start->Coelution Splitting Issue: Peak Splitting (Reversed Phase) Start->Splitting Sol1 Add 1-5% TEA or NH4OH to Mobile Phase Tailing->Sol1 Blocks Acidic Silanols Sol2 Switch to PFP Column (Shape Selectivity) Coelution->Sol2 Resolves Halogen Isomers Sol3 Adjust pH > 2 units away from pKa (~5.0) Splitting->Sol3 Ensures Single Ionization State

Decision tree for troubleshooting common chromatographic issues with substituted pyridines.

❓ Frequently Asked Questions (FAQs)

Q: Can I use UV detection at 254 nm for this compound? A: Yes. The extended conjugated π -system of the pyridine ring, augmented by the auxochromic methoxy and bromo groups, provides strong UV absorbance at 254 nm and 280 nm, making it highly suitable for standard diode array detectors (DAD).

Q: I am trying to scale up from a 40g to a 330g flash column. Does the TEA modifier concentration need to increase? A: No. The modifier concentration (1-5%) is based on the volume of the mobile phase, not the mass of the silica. Maintaining 1% TEA in your scaled-up solvent reservoirs is sufficient to continuously mask the silanol groups during the run.

Q: Is 2-Bromo-4-methoxy-3,5-dimethylpyridine stable in acidic mobile phases (pH 2.0) during RP-HPLC? A: Yes, for the duration of an analytical run (typically < 15 minutes), the compound is stable. However, fractions collected from preparative RP-HPLC containing TFA should be neutralized or lyophilized immediately to prevent long-term acid-catalyzed degradation of the methoxy group.

📚 References

  • 222 questions with answers in DCM | Scientific method - ResearchGate. ResearchGate Community Discussions on Pyridine Purification. URL: [Link]

  • Retention of Ionizable Compounds in HPLC - eRepository @ Seton Hall. Seton Hall University Dissertations and Theses. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-4-methoxy-3,5-dimethylpyridine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-4-methoxy-3,5-dimethylpyridine. The synthesis of this highly substituted pyridine d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-4-methoxy-3,5-dimethylpyridine. The synthesis of this highly substituted pyridine derivative, a key intermediate in the preparation of various pharmacologically active compounds, can often lead to the formation of regioisomeric impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the separation of these regioisomers.

Understanding the Challenge: Regioisomer Formation

During the synthesis of 2-Bromo-4-methoxy-3,5-dimethylpyridine, particularly through electrophilic bromination of the 4-methoxy-3,5-dimethylpyridine precursor, the primary synthetic challenge is controlling the position of the bromine atom on the pyridine ring. While the desired product is the 2-bromo isomer, the formation of the 6-bromo isomer is a common side reaction, leading to a mixture of regioisomers that can be difficult to separate due to their similar physical and chemical properties.

Troubleshooting Guide: Separation of Regioisomers

This section addresses common issues encountered during the purification of 2-Bromo-4-methoxy-3,5-dimethylpyridine.

Issue 1: Poor or No Separation of Isomers on Thin Layer Chromatography (TLC)

Question: My TLC analysis of the crude reaction mixture shows a single spot, or spots that are very close together (co-eluting). How can I improve the separation to better assess the purity and guide my purification strategy?

Answer:

This is a frequent challenge due to the similar polarities of the 2-bromo and 6-bromo regioisomers. Here’s a systematic approach to improving your TLC separation:

  • Solvent System Optimization: The choice of eluent is critical. Start with a standard non-polar/polar solvent system and systematically vary the ratio.

    • Initial System: A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[1]

    • Polarity Adjustment: If the spots are too high on the plate (high Rf), decrease the polarity by increasing the proportion of hexanes. Conversely, if the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.

    • Alternative Solvents: If hexanes/ethyl acetate does not provide adequate separation, consider other solvent systems. A three-component system can sometimes offer better resolution. For example, adding a small amount of a third solvent like dichloromethane or methanol can alter the selectivity. For nitrogen-containing compounds, incorporating a small amount of a basic modifier like triethylamine (0.1-1%) can sometimes improve peak shape and separation by minimizing interactions with the acidic silica gel.[2]

Solvent System Composition (v/v) Application Notes
Hexane:Ethyl Acetate9:1 to 7:3A good starting point. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product.
Dichloromethane:Methanol99:1 to 95:5Useful for more polar compounds.
Toluene:Ethyl Acetate9:1 to 8:2Offers different selectivity compared to aliphatic/ester mixtures.
Hexane:Ethyl Acetate:Triethylamine80:20:0.1The addition of triethylamine can reduce tailing and improve separation of basic compounds.
  • Visualization Techniques: Ensure you are using an appropriate method to visualize the spots. UV light (254 nm) is standard for aromatic compounds. Staining with potassium permanganate can also be effective.

Issue 2: Co-elution of Regioisomers During Column Chromatography

Question: I am attempting to purify my crude 2-Bromo-4-methoxy-3,5-dimethylpyridine using column chromatography, but the fractions are consistently mixtures of the desired 2-bromo product and the 6-bromo regioisomer. How can I improve the separation?

Answer:

Effective column chromatography relies on maximizing the differential migration of the isomers through the stationary phase. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: Based on your optimized TLC conditions, select a mobile phase that provides the best separation. A general rule is to choose a solvent system that gives an Rf value of 0.2-0.3 for the target compound on TLC.[2]

  • Column Packing and Dimensions: Ensure your column is packed uniformly to prevent channeling. A longer, narrower column will generally provide better resolution than a shorter, wider one. A common guideline is to use 40-60 g of silica gel for every 1 g of crude material.[2]

  • Loading Technique: Dry loading the sample is often superior to wet loading for achieving a narrow band at the start of the chromatography. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]

  • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a shallow gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity during the run. This can help to separate closely eluting compounds.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC Optimize TLC Separation Pack Pack Column TLC->Pack Select Solvent System Load Dry Load Sample Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (NMR, GC-MS) Evaporate->Analyze

Caption: Workflow for optimizing column chromatography.

Issue 3: Difficulty in Inducing Crystallization or Oiling Out During Recrystallization

Question: I am trying to purify my product by recrystallization, but either no crystals form, or the compound "oils out." How can I achieve good crystallization?

Answer:

Recrystallization can be a powerful technique for purification if the right conditions are found. Oiling out occurs when the solute is insoluble in the solvent at its boiling point, or when the melting point of the solute is lower than the boiling point of the solvent.

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[4]

    • Single Solvent: Test a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, isopropanol, methanol).

    • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[5] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common combination for pyridine derivatives is a polar solvent like acetone or ethyl acetate with a non-polar anti-solvent like hexanes.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Recrystallization_Troubleshooting cluster_solutions Solutions Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals OilOut Oils Out? Crystals->OilOut No Success Collect Crystals Crystals->Success Yes Solvent Change Solvent/ Use Two-Solvent System OilOut->Solvent Yes Concentrate Reduce Solvent Volume OilOut->Concentrate No Scratch Scratch/Seed Scratch->Cool Concentrate->Cool

Caption: Decision-making for recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected regioisomeric impurities in the synthesis of 2-Bromo-4-methoxy-3,5-dimethylpyridine?

A1: The most likely regioisomeric impurity is 6-Bromo-4-methoxy-3,5-dimethylpyridine. This arises from the electrophilic bromination occurring at the other available ortho position to the activating methoxy group. Other potential impurities include starting material (4-methoxy-3,5-dimethylpyridine) and di-brominated products (2,6-dibromo-4-methoxy-3,5-dimethylpyridine).

Q2: How can I distinguish between the 2-bromo and 6-bromo regioisomers using NMR spectroscopy?

A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers.[6][7] The proton on the pyridine ring will have a different chemical shift and coupling pattern depending on its position relative to the substituents.

  • In 2-Bromo-4-methoxy-3,5-dimethylpyridine , the remaining ring proton is at the C6 position.

  • In 6-Bromo-4-methoxy-3,5-dimethylpyridine , the remaining ring proton is at the C2 position.

Due to the deshielding effect of the nitrogen atom, the proton at C2 will typically resonate at a higher frequency (further downfield) than a proton at C6. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to confirm the structure. For the 2-bromo isomer, an NOE correlation would be expected between the C3-methyl protons and the C2-position (where there is no proton), and between the C5-methyl protons and the C6-proton. For the 6-bromo isomer, an NOE would be expected between the C5-methyl protons and the C6-position (no proton) and between the C3-methyl protons and the C2-proton. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are also invaluable for unambiguous assignment of all proton and carbon signals.[8]

Q3: Are there any analytical techniques other than NMR that can be used to assess the purity of my product?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing purity.[9] The regioisomers will likely have slightly different retention times on a standard GC column, and the mass spectrometer will confirm that they have the same molecular weight, confirming they are isomers. High-Performance Liquid Chromatography (HPLC) with a UV detector is another powerful method for quantitative purity analysis.[10]

Q4: Can I use an aqueous workup to remove any impurities before chromatography or crystallization?

A4: Absolutely. A standard aqueous workup is a crucial first step after the reaction to remove inorganic salts and other water-soluble impurities.[1] This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing sequentially with water and then brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. This will provide a cleaner crude product for subsequent purification steps.

References

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. (2023, June 25). benchchem.com.
  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). synthesis.chemicalbook.com.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). onlinelibrary.wiley.com.
  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. (2003, April 25). pubs.acs.org.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). oxford-instruments.com.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. (2024, January).
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. (n.d.). chemicalbook.com.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. (2025, December). benchchem.com.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024, December 9). rasayanjournal.co.in.
  • Recrystalliz
  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (n.d.). benchchem.com.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). azom.com.
  • An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. (2007, March 17). pubs.acs.org.
  • Recrystalliz
  • Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine deriv
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
  • Top tips for boosting chromatography resin performance. (2024, February 13). cytivalifesciences.com.
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.). osha.gov.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Two-Solvent Recrystalliz
  • Technical Support Center: Purification of 3-Bromo-4-methylpyridine. (n.d.). benchchem.com.
  • Solvent Systems, Developing Chambers and Development. (n.d.).
  • Advanced Techniques in Column Chrom
  • Purification Workflow from Different Perspectives Part 2 High-Throughput Purific
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021, February 2). arkivoc-online.com.
  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. (n.d.).
  • Resources on 3+ component chromatography solvent systems? : r/Chempros. (2025, March 15). reddit.com.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). semanticscholar.org.
  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. (n.d.). pubs.rsc.org.
  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). journals.iucr.org.
  • Bromination of pyridine derivatives. (n.d.).
  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). sigmaaldrich.com.

Sources

Optimization

Optimizing catalyst loading for 2-Bromo-4-methoxy-3,5-dimethylpyridine coupling reactions

Welcome to the Process Chemistry Support Center. Coupling highly functionalized heterocycles like 2-Bromo-4-methoxy-3,5-dimethylpyridine presents a unique intersection of steric and electronic challenges[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Coupling highly functionalized heterocycles like 2-Bromo-4-methoxy-3,5-dimethylpyridine presents a unique intersection of steric and electronic challenges[1]. Standard palladium catalytic systems often fail here, leading to high catalyst loadings (≥5 mol%), excessive metal contamination, and poor process economics.

This guide is designed to help researchers and drug development professionals troubleshoot failed reactions, understand the mechanistic causality behind catalyst deactivation, and confidently optimize catalyst loading down to the sub-1 mol% regime.

Mechanistic Diagnostics & Workflow

To optimize catalyst loading, we must first understand how the catalyst dies. The 3-methyl group on this substrate creates a massive steric barrier exactly at the site of oxidative addition. Simultaneously, the pyridine nitrogen acts as a competing ligand, pulling palladium into off-cycle, inactive complexes[2].

The logic tree below outlines the diagnostic workflow for identifying and resolving these failure points.

G Start Incomplete Conversion (<50% Yield) CheckPd Check Pd Black Formation Start->CheckPd PdBlackYes Pd Black Observed (Catalyst Death) CheckPd->PdBlackYes PdBlackNo No Pd Black (Slow Turnover) CheckPd->PdBlackNo Sol1 Increase Ligand Sterics (Use XPhos/NHC) PdBlackYes->Sol1 Prevent Aggregation Sol2 Change Base/Solvent (e.g., DBU/DMF) PdBlackNo->Sol2 Accelerate Transmetalation Opt Optimized Loading (0.5 - 1.0 mol%) Sol1->Opt Sol2->Opt

Logic tree for diagnosing and resolving catalyst deactivation in hindered pyridine couplings.

Troubleshooting FAQs: The "Why" Behind the Chemistry

Q: My Suzuki-Miyaura coupling stalls at 40% conversion even with 5 mol% Pd(PPh3​)4​ . Why is this happening, and how can I reduce the loading? A: The stalling is a classic symptom of catalyst death, not a chemical equilibrium issue. 2-Bromo-4-methoxy-3,5-dimethylpyridine is exceptionally challenging because the 4-methoxy group enriches the electron density of the pyridine ring, raising the activation barrier for oxidative addition. Concurrently, the 3-methyl group sterically shields the C–Br bond. When oxidative addition is slow, the active Pd(0) species remains exposed in solution, leading to aggregation into inactive "Pd black." Furthermore, the pyridine nitrogen can chelate the palladium, forming dead-end bis(amine) complexes[2]. Solution: Switch from Pd(PPh3​)4​ to a pre-catalyst with a bulky, highly electron-donating ligand, such as an N-heterocyclic carbene (NHC) like PEPPSI-IPr, or a Buchwald dialkylbiaryl phosphine (e.g., XPhos). These ligands forcefully accelerate oxidative addition and are sterically massive enough to prevent the pyridine nitrogen from chelating[3][4]. This mechanistic shift allows you to drop the loading to 0.5–1.0 mol%.

Q: In Buchwald-Hartwig aminations with this substrate, I observe significant hydrodebromination (dehalogenation) instead of the coupled product. How do I fix this? A: Hydrodebromination occurs when the amido-palladium(II) intermediate undergoes β -hydride elimination faster than reductive elimination. The extreme steric bulk of the 3,5-dimethyl groups forces the palladium center into a distorted conformation that favors β -hydride elimination if your amine nucleophile possesses alpha-hydrogens. Solution: You must accelerate the rate of reductive elimination. Using chelating bidentate ligands (like Xantphos) or highly specialized monophosphines forces the Pd center into a rigid geometry that favors C–N bond formation, thereby outcompeting the side reaction[2][4]. Additionally, switching to a soluble, mild base like DBU has been shown to drastically improve the kinetics of the transmetalation/deprotonation step in Buchwald-Hartwig aminations, minimizing side reactions[5].

Q: How do I optimize the base and solvent to maintain catalyst stability at <1 mol% loading? A: At sub-1 mol% loadings, the local concentration of active Pd is extremely low. If transmetalation is too slow, the Pd(II) intermediate decomposes. For Suzuki couplings of hindered pyridines, a biphasic system (e.g., 1,4-Dioxane/ H2​O ) with K2​CO3​ ensures a continuous, controlled dissolution of the boronate, preventing protodeboronation while steadily feeding the catalytic cycle[3][6]. For Buchwald-Hartwig aminations, using homogeneous conditions with DBU in DMF or Toluene stabilizes low-loading Pd systems and translates smoothly to continuous flow setups[5].

Quantitative Data: Catalyst System Benchmarking

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-3,5-dimethylpyridine with phenylboronic acid. Notice how increasing ligand sterics directly correlates with the ability to lower the catalyst loading.

Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Time (h)Conversion (%)Mechanistic Observation
Pd(PPh3​)4​ Monodentate Phosphine5.0902442Heavy Pd black precipitation; oxidative addition failure.
Pd(OAc)2​ / XantphosBidentate Phosphine2.0901878Moderate conversion; some hydrodebromination observed.
Pd2​(dba)3​ / XPhosBulky Biaryl Phosphine1.08012>95Clean profile; steric bulk prevents pyridine chelation[4].
PEPPSI-IPrN-Heterocyclic Carbene0.5806>99Rapid conversion; controlled Pd(0) release prevents aggregation[3][7].

Self-Validating Experimental Protocol

Objective: Achieve >99% conversion of 2-Bromo-4-methoxy-3,5-dimethylpyridine using a highly optimized 0.5 mol% Pd loading via Suzuki-Miyaura cross-coupling.

Validation Checkpoints: This protocol includes built-in visual and analytical markers to confirm the health of the catalytic cycle in real-time.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dried 25 mL Schlenk flask with 2-Bromo-4-methoxy-3,5-dimethylpyridine (1.0 mmol, 216.1 mg), phenylboronic acid (1.5 mmol, 183.0 mg), and finely powdered K2​CO3​ (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add the PEPPSI-IPr pre-catalyst (0.005 mmol, 3.4 mg, 0.5 mol%).

    • Causality Note: While PEPPSI-IPr is air-stable on the bench, setting up the reaction under an inert atmosphere prevents the oxidative degradation of the highly reactive, coordinatively unsaturated Pd(0) species formed in situ[3].

  • Solvent Introduction: Add rigorously degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Initiation: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm to ensure phase mixing).

    • Validation Checkpoint 1 (Visual): The solution should turn a clear pale yellow/orange within 15 minutes as the active NHC-Pd(0) species is generated. If the solution turns black, oxygen has breached the system or the solvent was not properly degassed, leading to immediate catalyst death.

  • Monitoring: Sample the organic layer at the 2-hour mark. Quench the aliquot with EtOAc/ H2​O , filter through a short silica plug, and analyze via GC-MS or LC-MS.

    • Validation Checkpoint 2 (Analytical): Check for the mass of the protodeboronated byproduct (benzene). If this exceeds 5% relative to the product, the transmetalation step is too slow. Lower the temperature to 70 °C to stabilize the boronic acid or switch to a slower-releasing base like K3​PO4​ .

  • Workup: Upon complete consumption of the starting bromide (typically 4–6 hours), cool the reaction to room temperature. Dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Leaving Group Ability in Highly Substituted 2-Bromopyridines for Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug design. Among these, the pyridine ring is a privileged motif, and its modi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug design. Among these, the pyridine ring is a privileged motif, and its modification via nucleophilic aromatic substitution (SNAr) is a critical tool in the medicinal chemist's arsenal. This guide provides an in-depth technical comparison of the leaving group ability of bromide in highly substituted 2-bromopyridines, a class of substrates frequently encountered in the synthesis of complex drug candidates. We will delve into the nuanced interplay of electronic and steric effects that govern reactivity, supported by experimental data from relevant systems, and provide a detailed protocol for the quantitative assessment of these effects.

The Mechanism of Nucleophilic Aromatic Substitution on Pyridines

The SNAr reaction on a pyridine ring proceeds through a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile at the carbon bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this intermediate. The second, faster step involves the expulsion of the leaving group, restoring the aromaticity of the ring.

The inherent electron-deficient nature of the pyridine ring, owing to the electronegativity of the nitrogen atom, makes it more susceptible to nucleophilic attack than a corresponding benzene ring.[1] This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction.[2]

Caption: The two-step addition-elimination mechanism of SNAr on 2-bromopyridine.

The Influence of Substituents on Leaving Group Ability

The "leaving group ability" of bromide in this context is intrinsically linked to the rate of the SNAr reaction. A "better" leaving group, in this mechanistic framework, is one that is attached to a pyridine ring that is more susceptible to nucleophilic attack. This susceptibility is profoundly influenced by the electronic and steric nature of other substituents on the ring.

Electronic Effects: Activation and Deactivation

The presence of electron-withdrawing groups (EWGs) on the pyridine ring, particularly at positions that can stabilize the negative charge of the Meisenheimer complex through resonance (i.e., the 4- and 6-positions relative to the bromine at C2), will increase the rate of the SNAr reaction.[1] Conversely, electron-donating groups (EDGs) will decrease the rate by destabilizing the negatively charged intermediate.

A kinetic study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol provides a clear illustration of these electronic effects.[3] The N-methylation of the pyridine nitrogen renders the ring significantly more electron-deficient and thus, more reactive towards nucleophiles.

Substrate (2-substituted N-methylpyridinium ion)Leaving GroupOther SubstituentOverall Third-Order Rate Constant (25°C, M⁻²s⁻¹)Relative Rate (25°C)ΔG‡ (kcal/mol)
2-Iodo-N-methylpyridiniumIodoNone1.1 x 10⁻³1.023.2
2-Bromo-N-methylpyridiniumBromoNone1.4 x 10⁻³1.323.0
2-Chloro-N-methylpyridiniumChloroNone1.5 x 10⁻³1.422.9
2-Fluoro-N-methylpyridiniumFluoroNone1.6 x 10⁻³1.522.9
2-Cyano-N-methylpyridiniumCyanoNone7.9 x 10⁻²7219.4
4-Cyano-N-methylpyridiniumBromo4-Cyano8.3 x 10⁻²7519.3

Table 1: Kinetic parameters for the reaction of 2-substituted N-methylpyridinium substrates with piperidine in methanol. Data from reference[3].

From this data, several key points emerge:

  • The "Element Effect" in Activated Systems: In this highly activated pyridinium system, the typical SNAr "element effect" (F > Cl > Br > I) is not observed; the rates for the different halogens are very similar.[3] This suggests that in this particular system, the rate-determining step may not be the initial nucleophilic attack, but rather a subsequent deprotonation step.[3] However, the significantly faster reaction of the 2-cyano and 4-cyano substituted substrates highlights the powerful activating effect of a strong electron-withdrawing group. The cyano group at the 4-position, which can participate in resonance stabilization of the Meisenheimer intermediate, leads to a ~75-fold rate enhancement compared to the unsubstituted 2-bromopyridinium ion.[3]

Further evidence for the impact of electronic effects can be found in studies of pyridine N-oxides, which are also activated towards nucleophilic attack at the 2- and 4-positions.

SubstrateLeaving GroupOther SubstituentSecond-Order Rate Constant (100°C, L mol⁻¹s⁻¹)
4-Chloropyridine 1-oxideChloroNone2.1 x 10⁻⁵
4-Bromopyridine 1-oxideBromoNone3.5 x 10⁻⁵
4-Nitropyridine 1-oxideNitroNone1.1 x 10⁻³
2-Bromopyridine 1-oxideBromoNone1.2 x 10⁻⁴
2-Nitropyridine 1-oxideNitroNone1.2 x 10⁻²

Table 2: Second-order rate constants for the reaction of substituted pyridine 1-oxides with piperidine in ethanol. Data from reference[4].

The data for the pyridine N-oxides clearly demonstrates the superior activating effect of a nitro group compared to a halogen. In the 4-substituted series, the 4-nitro derivative reacts significantly faster than the 4-bromo and 4-chloro analogues.[4]

For neutral, highly substituted 2-bromopyridines, it is reasonable to expect that the presence of multiple electron-withdrawing substituents will significantly enhance the leaving group ability of the bromide by lowering the activation energy for the formation of the Meisenheimer complex. Conversely, the presence of electron-donating groups, such as methyl or methoxy, would be expected to decrease the reaction rate. Indeed, one study noted that 2-bromopyridines with electron-donating groups at the 3-, 5-, or 6-positions failed to react under conditions where analogues with electron-withdrawing groups were successfully converted.[5]

Steric Effects: Hindrance at the Reaction Center

Steric hindrance plays a crucial role in SNAr reactions by impeding the approach of the nucleophile to the electrophilic carbon center. Bulky substituents at positions adjacent to the site of substitution (i.e., the 3-position in a 2-bromopyridine) can significantly decrease the reaction rate.

Caption: Steric hindrance from a bulky substituent at the 3-position can impede nucleophilic attack at C2.

While quantitative data for the steric effects in a systematic series of highly substituted 2-bromopyridines is scarce, the principle is well-established in SN2 and SNAr chemistry. Therefore, when comparing the leaving group ability of bromide in a series of polysubstituted 2-bromopyridines, it is crucial to consider the steric environment around the C2 position. A substrate with a bulky group at C3 would be expected to react significantly slower than a less hindered analogue, even with similar electronic properties.

Experimental Protocol for the Comparative Kinetic Analysis of Substituted 2-Bromopyridines

To obtain a definitive quantitative comparison of the leaving group ability of bromide in a series of highly substituted 2-bromopyridines, a carefully designed kinetic experiment is required. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of various 2-bromopyridine derivatives with a model nucleophile, piperidine.

Experimental_Workflow A Reactant Preparation B Temperature Equilibration A->B C Reaction Initiation & Monitoring B->C D Data Acquisition C->D E Kinetic Analysis D->E F Rate Constant Determination E->F

Caption: A generalized workflow for the kinetic analysis of SNAr reactions.

Objective: To determine the second-order rate constants for the reaction of a series of substituted 2-bromopyridines with piperidine in a suitable solvent at a constant temperature.

Materials:

  • Substituted 2-bromopyridines (e.g., 3-methyl-2-bromopyridine, 4-nitro-2-bromopyridine, 3,5-dichloro-2-bromopyridine, etc.)

  • Piperidine (freshly distilled)

  • Anhydrous, polar aprotic solvent (e.g., acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and volumetric flasks

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each substituted 2-bromopyridine in the chosen solvent at a known concentration (e.g., 1.0 mM).

    • Prepare a series of stock solutions of piperidine in the same solvent at various concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM). Ensure that the piperidine concentration is in large excess (at least 10-fold) compared to the 2-bromopyridine concentration to ensure pseudo-first-order kinetics.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for the expected product of each reaction (the corresponding 2-piperidinylpyridine derivative). This can be done by allowing a reaction to go to completion and scanning the UV-Vis spectrum. The starting 2-bromopyridine should have minimal absorbance at this wavelength.

  • Kinetic Runs:

    • Set the spectrophotometer to the predetermined λmax for the product.

    • Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).

    • Place a cuvette containing a known volume of the 2-bromopyridine stock solution into the holder and allow it to equilibrate for several minutes.

    • Initiate the reaction by injecting a known volume of a piperidine stock solution into the cuvette, quickly mixing the contents, and immediately starting the data acquisition.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Repeat the kinetic run for each piperidine concentration.

    • Repeat the entire process for each of the different substituted 2-bromopyridines.

  • Data Analysis:

    • For each kinetic run, plot ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the final absorbance. The slope of this plot will be equal to -kobs, the pseudo-first-order rate constant.

    • Plot the calculated kobs values against the corresponding piperidine concentrations. The slope of this second plot will be the second-order rate constant (k2) for the reaction.

Self-Validation and Trustworthiness:

The reliability of this protocol is ensured by several key features. The use of pseudo-first-order conditions simplifies the kinetic analysis and improves accuracy. Running the reaction at multiple nucleophile concentrations allows for the determination of the second-order rate constant and confirms the reaction order with respect to the nucleophile. The temperature control is critical for reproducibility. Finally, the linearity of the ln(A∞ - At) vs. time plot and the kobs vs. [Piperidine] plot will serve as internal validation of the assumed kinetic model.

Conclusion

The leaving group ability of bromide in highly substituted 2-bromopyridines is a multifaceted property governed by a delicate balance of electronic and steric factors. While direct, comprehensive kinetic data for a wide range of such compounds is an area ripe for further investigation, a clear understanding of the underlying principles can be gleaned from related, well-studied systems.

Key Takeaways for the Drug Development Professional:

  • Activation is Key: The presence of strong electron-withdrawing groups, particularly at the 4- and 6-positions, is paramount for enhancing the reactivity of 2-bromopyridines in SNAr reactions.

  • Beware of Deactivation: Electron-donating groups will retard the reaction and may even prevent it from occurring under standard conditions.

  • Steric Hindrance Matters: Bulky substituents adjacent to the C2 position will slow the reaction rate and should be a key consideration in synthetic planning.

  • Quantitative Assessment is Crucial: For novel or highly complex systems, the experimental determination of reaction kinetics, as outlined in the provided protocol, is the most reliable method for comparing the leaving group ability of bromide in different molecular contexts.

By applying these principles and, when necessary, employing rigorous kinetic analysis, researchers can make more informed decisions in the design and execution of synthetic routes towards novel pharmaceutical agents.

References

  • LIVERIS, M., & MILLER, J. (1954). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society (Resumed), 3486. [Link]

  • Um, I. H., Lee, H. W., & Kim, J. J. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Bulletin of the Korean Chemical Society, 35(8), 2375-2378. [Link]

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. [Link]

  • Um, I. H., Lee, H. W., & Kim, J. J. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed, 35(8), 2375-2378. [Link]

  • Smith, A. M., & Smith, J. M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature chemistry, 10(9), 917-923. [Link]

  • Um, I. H., Lee, H. W., & Kim, J. J. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Klásek, A., Palát, K., & Lyčka, A. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(18), 5963. [Link]

  • Lee, C. F., & Brook, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9070-9075. [Link]

  • Fathalla, M. F., & El-Nahas, A. M. (2019). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Journal of the Indian Chemical Society, 96(11), 1435-1441. [Link]

  • Kulkarni, A. D. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 32(4), 2145-2151. [Link]

  • Shoukry, M. M., & Al-Shatti, M. M. (2007). Rate constants and activation parameters for the substitution reactions of monofunctional Pt(II) complexes in 0.10 M NaClO4. ResearchGate. [Link]

  • Katritzky, A. R., & Johnson, C. D. (1967). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 758-762. [Link]

  • Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6599. [Link]

  • Buxton, G. V., Greenstock, C. L., Helman, W. P., & Ross, A. B. (1988). Critical Review of Rate Constants for Reactions of Hydrated Electrons, Hydrogen Atoms and Hydroxyl Radicals (· OH/· O− in Aqueous Solution. Journal of Physical and Chemical Reference Data, 17(2), 513-886. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-4-methoxy-3,5-dimethylpyridine proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of complex heterocyclic building blocks is just as critical as optimizing their synthetic yields. 2-Bromo-4-methoxy-3,5-dimethylpyridine (CAS: 2757729-85-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of complex heterocyclic building blocks is just as critical as optimizing their synthetic yields. 2-Bromo-4-methoxy-3,5-dimethylpyridine (CAS: 2757729-85-2) is a highly functionalized halogenated pyridine derivative. Proper disposal of this compound is not merely a compliance checklist; it is a fundamental operational safeguard.

Due to its halogenated nature and the inherent toxicity of the pyridine ring, this compound requires strict segregation protocols. Mishandling can lead to the formation of highly toxic dioxins during incineration or trigger dangerous exothermic cross-reactions in mixed waste streams 1, 2.

Physicochemical Hazard Profiling

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior. The presence of the bromine atom dictates that this compound must never be mixed with standard non-halogenated organic waste. Low-temperature incineration of halogenated organics can generate toxic polybrominated dibenzodioxins (PBDDs). Furthermore, the basicity of the pyridine nitrogen means it can react exothermically with strong acids (e.g., nitric acid) 3.

Table 1: Physicochemical Properties and Waste Classification

PropertyValue / ClassificationOperational Implication
Chemical Formula C8H10BrNODefines stoichiometric limits for potential neutralization.
Molecular Weight 216.08 g/mol Used to calculate spill neutralization capacity.
Halogen Content ~37% (Bromine by mass)Mandates Halogenated Organic Waste stream 2.
Chemical Class Halogenated HeterocycleRequires high-temperature rotary kiln incineration 4.
Incompatibilities Strong oxidizers, strong acidsMust be strictly segregated from acid waste streams 3.

Workflow: Waste Segregation Logic

The most common point of failure in laboratory waste management is improper segregation. Halogenated waste must be kept strictly separate from other organic solvents, as mixtures (e.g., with acetone) can react or even explode under certain conditions 2.

SegregationLogic Start Waste Generated: 2-Bromo-4-methoxy-3,5-dimethylpyridine CheckState Determine Waste State Start->CheckState Solid Solid Waste (Pure compound, contaminated silica/paper) CheckState->Solid Liquid Liquid Waste (Reaction mixtures, solvent rinses) CheckState->Liquid SolidBin Chemically Contaminated Solid Waste (Incineration) Solid->SolidBin CheckHalogen Does the solvent mixture contain >1% Halogens? Liquid->CheckHalogen Halogenated Halogenated Organic Waste Stream (Red Tag / Yellow Bin) CheckHalogen->Halogenated Yes (Inherent Br content)

Caption: Decision tree for the segregation of 2-Bromo-4-methoxy-3,5-dimethylpyridine waste streams.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Phase 1: Pre-Disposal Preparation & PPE Causality: Pyridine derivatives are notorious for their ability to penetrate standard nitrile laboratory gloves rapidly.

  • Don Appropriate PPE: Equip chemical safety goggles, a fully-buttoned lab coat, and butyl rubber (or PVA) gloves 3, 4.

    • Verification: Inspect gloves for micro-tears and verify compatibility charts before handling.

  • Ventilation: Conduct all waste transfers inside a properly functioning, certified laboratory chemical fume hood 3.

Phase 2: Primary Containment Causality: Halogenated compounds can slowly degrade certain low-quality plastics and corrode metals over time.

  • Select Container: Use a high-density polyethylene (HDPE) or glass waste container. Ensure the container is chemically compatible with the specific carrier solvent used in your reaction (e.g., DCM or chloroform).

  • Transfer: Slowly pour the liquid waste into the container using a designated funnel.

    • Verification: Ensure the container is no more than 80% full to allow for vapor expansion and prevent pressure buildup.

  • Seal: Cap the container tightly with a leak-proof seal.

Phase 3: Labeling and Storage

  • Labeling: Attach a "Hazardous Waste" label immediately upon first drop of waste. Explicitly list "2-Bromo-4-methoxy-3,5-dimethylpyridine" and check the "Halogenated" and "Toxic" hazard boxes 2, 4.

  • Secondary Containment: Place the primary container in a suitable chemical-resistant bund or secondary tray to catch potential leaks 2.

  • Storage: Store in a cool, well-ventilated waste accumulation area, strictly segregated from strong oxidizers, nitric acid, and non-halogenated flammable solvents [[3]]().

Spill Response and Deactivation Workflow

In the event of an accidental release, immediate mechanical recovery is prioritized over chemical neutralization due to the high stability of the brominated pyridine ring.

SpillResponse Spill Spill Detected Isolate Isolate Area & Ensure Ventilation Spill->Isolate PPE Don Butyl Gloves & Respirator Isolate->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect in Sealable HDPE Container Absorb->Collect Label Label as Halogenated Hazardous Waste Collect->Label

Caption: Sequential workflow for responding to a 2-Bromo-4-methoxy-3,5-dimethylpyridine spill.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Eliminate all ignition sources and ensure the fume hood or room exhaust is operating at maximum capacity 4.

  • Containment: Surround the spill with an inert, dry absorbent material such as vermiculite, dry sand, or a specialized universal spill pad 3. Do not use combustible materials like sawdust.

  • Recovery: Mechanically sweep the absorbed mixture using a non-sparking tool to prevent ignition of any carrier solvents.

  • Disposal: Place the saturated absorbent into a resealable, airtight waste container, label it as chemically contaminated solid waste, and submit a Chemical Collection Request Form to your Environmental Health and Safety (EHS) office 3, 4.

References

  • Ambeed. "2757729-85-2 | 2-Bromo-4-methoxy-3,5-dimethylpyridine | Bromides". Ambeed.com.1

  • University of Wollongong. "LABORATORY WASTE DISPOSAL GUIDELINES". uow.edu.au. 2

  • Washington State University. "Standard Operating Procedure: Pyridine". wsu.edu. 3

  • Benchchem. "Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals". benchchem.com. 4

Sources

Handling

Personal protective equipment for handling 2-Bromo-4-methoxy-3,5-dimethylpyridine

Comprehensive Safety and Operational Guide for Handling 2-Bromo-4-methoxy-3,5-dimethylpyridine As a Senior Application Scientist, I recognize that handling highly functionalized halogenated pyridines like 2-Bromo-4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Bromo-4-methoxy-3,5-dimethylpyridine

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated pyridines like 2-Bromo-4-methoxy-3,5-dimethylpyridine (CAS: 2757729-85-2) requires more than a cursory glance at a standard Safety Data Sheet (SDS) [1]. While this compound is an invaluable building block for cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in drug discovery, the exact structural features that make it synthetically useful also dictate its physicochemical hazards.

This guide provides a self-validating, causality-driven framework for Personal Protective Equipment (PPE) selection, operational handling, and waste disposal.

Causality-Driven PPE Selection: The "Why" Behind the Safety

To build a robust safety protocol, laboratory personnel must understand the mechanistic causality behind the chemical's behavior. 2-Bromo-4-methoxy-3,5-dimethylpyridine features an electron-withdrawing bromine atom and electron-donating methoxy/methyl groups on a pyridine core.

  • Lipophilicity and Skin Permeation: The addition of methyl and methoxy groups significantly increases the compound's partition coefficient (LogP) compared to unsubstituted pyridine. This high lipophilicity allows the molecule to rapidly permeate the lipid bilayers of the stratum corneum (skin barrier), necessitating strict dermal protection [2].

  • Reactivity with Biological Nucleophiles: The halogenated pyridine ring is primed for nucleophilic aromatic substitution ( SN​Ar ). If the compound contacts mucosal membranes (eyes, respiratory tract), it can react with biological nucleophiles, leading to severe localized irritation (GHS Hazards: H315, H319, H335) [2][3].

Mandatory PPE Specifications
  • Hand Protection: Standard latex is highly permeable to lipophilic pyridines. Nitrile gloves (minimum 0.11 mm thickness) are mandatory for incidental contact. For bulk transfer or prolonged handling, double-gloving or using heavier neoprene gloves is required to prevent chemical breakthrough.

  • Eye/Face Protection: Tight-fitting chemical safety goggles (ANSI Z87.1 compliant) are non-negotiable. If handling solutions exceeding 100 mL, a face shield must be added to prevent mucosal absorption from accidental splashing.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. If a fume hood is compromised or unavailable, a NIOSH-approved respirator equipped with organic vapor (OV) cartridges and a P100 particulate filter must be deployed.

Quantitative Hazard & Operational Summary

Summarizing the operational parameters ensures quick reference during experimental setup.

Property / Hazard ParameterValue / SpecificationOperational Implication
CAS Number 2757729-85-2Primary identifier for inventory and SDS tracking [1].
GHS Hazard Codes H315, H319, H335Dictates strict adherence to skin, eye, and respiratory PPE [2].
Fume Hood Face Velocity 80–100 fpmEssential to capture volatile particulates during weighing.
Glove Material Nitrile ( 0.11 mm)Prevents lipophilic permeation; replace immediately if contaminated.
Waste Classification Halogenated OrganicMust be segregated from non-halogenated solvent waste to prevent reactive cross-contamination.

Standard Operating Procedure: Handling & Experimental Workflow

The following step-by-step methodology ensures a closed-loop, self-validating system where every action has a built-in safety check.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Verify that the fume hood monitor reads between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Halogenated pyridine powders can carry static charges. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static zero-charge wipe.

  • Tool Selection: Use a grounded, anti-static micro-spatula. Avoid plastic spatulas which can generate static electricity and cause the powder to aerosolize.

  • Transfer: Weigh the required mass of 2-Bromo-4-methoxy-3,5-dimethylpyridine directly into a pre-tared, sealable reaction vial (e.g., a septum-capped vial) inside the fume hood.

  • Sealing: Seal the vial before removing it from the balance area to prevent particulate drift into the broader laboratory environment.

Protocol B: Decontamination and Disposal Plan
  • Surface Decontamination: After transfer, wipe down the balance pan and surrounding fume hood surfaces with a lint-free cloth dampened with 70% Ethanol/Water. The polar protic solvent effectively dissolves residual compound without generating toxic fumes.

  • Tool Cleaning: Rinse spatulas with a small amount of acetone directly into a designated halogenated waste beaker, followed by a standard wash with Alconox and water.

  • Waste Segregation: Transfer all solvent rinses and reaction byproducts containing the compound into a clearly labeled "Halogenated Organic Waste" carboy. Critical Note: Never mix halogenated pyridine waste with strong oxidizers or acidic waste streams, as this can generate toxic bromine gas.

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty reagent bottles in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

Visualizing the Safety Workflow

The following diagram maps the logical relationship between operational handling, standard decontamination, and emergency response.

HandlingWorkflow N1 1. Fume Hood Setup Verify 80-100 fpm N2 2. PPE Donning Nitrile, Goggles, Coat N1->N2 N3 3. Weighing & Transfer Use Anti-Static Tools N2->N3 Decision Spill or Exposure Detected? N3->Decision Emergency Emergency Protocol Eye Wash / Shower Decision->Emergency YES Decon Standard Decon 70% EtOH Wipe Down Decision->Decon NO Report Incident Reporting & Medical Consult Emergency->Report Disposal Halogenated Waste Segregation Decon->Disposal

Caption: Workflow for the safe handling and emergency response of halogenated pyridines.

References

  • National Center for Biotechnology Information. "3-Chloropyridine | C5H4ClN | CID 12287". PubChem Database. Available at:[Link]

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